molecular formula C11H22N2O2 B3103214 (3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate CAS No. 1434126-96-1

(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate

Cat. No.: B3103214
CAS No.: 1434126-96-1
M. Wt: 214.30
InChI Key: OWWPBKGSGNQMPL-DTWKUNHWSA-N
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Description

(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate ( 1434126-96-1) is a chiral piperidine derivative of significant value in advanced synthetic and medicinal chemistry research . Its structure features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and both an amino group and a methyl substituent at the stereochemically defined 3S and 4S positions of the ring, respectively . This specific (3S,4S) configuration is critical for achieving high enantiomeric purity in asymmetric synthesis, making the compound a vital building block for the development of bioactive molecules, including kinase inhibitors and various receptor modulators . The Boc group enhances the compound's stability during synthetic processes, allowing for selective reactions at the primary amino group. The molecular formula is C 11 H 22 N 2 O 2 and it has a molecular weight of 214.30-214.31 g/mol . As a research chemical, its primary mechanism of action involves serving as a stereochemically precise scaffold that can interact with specific enzymatic or receptor targets once incorporated into larger molecular architectures; the free amine, revealed upon deprotection, is often key to forming critical interactions with biological targets . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Handling and Storage: To maintain stability and purity, this compound should be stored in a cool (2-8°C), dark place under an inert atmosphere . Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPBKGSGNQMPL-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced to protect the amine during subsequent chemical reactions and can be removed under acidic conditions. The synthetic route generally includes the following steps:

    Protection of the Amine Group: The starting material, 3-amino-4-methylpiperidine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Formation of the Carboxylate: The Boc-protected amine is then reacted with tert-butyl chloroformate in the presence of a base to form the desired carboxylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields the corresponding amine.

Scientific Research Applications

(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the free amine can interact with biological targets, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Stereoisomers

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparison of (3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate with Analogs
Compound Name (CAS) Molecular Formula MW Substituents/Functional Groups Stereochemistry Physical State Notable Hazards
(3S,4S)-target (1434126-96-1) C11H22N2O2 214.3 3-amino, 4-methyl, Boc 3S,4S Solid (data NA) Not reported
(3R,4S)-isomer (1821822-30-3) C11H22N2O2 214.3 3-amino, 4-methyl, Boc 3R,4S Solid H302, H315, H319, H335
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C15H23N3O2 277.4 4-amino, 4-pyridinyl, Boc - Light yellow solid Requires PPE (no GHS classification)
1-Boc-4-Amino-4-methylpiperidine (343788-69-2) C11H22N2O2 214.3 4-amino, 4-methyl, Boc Not specified Solid Data unavailable
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C17H23NO4 305.4 4-phenyl, 3-carboxylic acid, Boc 3S,4R Solid Requires medical consultation
Key Observations:

Stereochemical Impact : The (3R,4S)-isomer (CAS 1821822-30-3) exhibits distinct hazards, including respiratory and skin irritation (H315, H335), highlighting the role of stereochemistry in toxicity profiles .

Its light yellow solid state suggests possible conjugation or impurities . Carboxylic Acid: The (3S,4R)-phenyl-carboxylic acid derivative (CAS 652971-20-5) introduces acidity, altering solubility and reactivity compared to the amino-methyl target compound . Alkyl Chains: Analogs with aminopropyl (CAS 1290046-61-5) or aminoethyl (CAS 1235439-55-0) groups (similarity score 0.94) likely exhibit increased lipophilicity, affecting membrane permeability .

Hazard Profiles and Handling Requirements

  • (3S,4S)-Target Compound: No specific hazards reported, though standard Boc-protected amine precautions (e.g., gloves, ventilation) are advisable.
  • (3R,4S)-Isomer : Classified with warnings for oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335), necessitating stringent PPE .
  • Pyridinyl Analog : Requires respiratory and eye protection despite lacking formal GHS classification, indicating precautionary handling .

Physicochemical Properties

  • Solubility: Limited data available, but the carboxylic acid analog (CAS 652971-20-5) is expected to have higher aqueous solubility due to its ionizable group.
  • Stability : Most analogs require refrigeration (2–8°C) and protection from moisture, as seen in the fluoro-hydroxy derivative (CAS 1174020-44-0) .

Biological Activity

(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1434126-96-1, is characterized by its unique stereochemistry and functional groups, which contribute to its pharmacological properties.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.31 g/mol
  • Structure : The compound features a tert-butyl ester functional group attached to a piperidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly glutamate receptors. Research indicates that compounds in the piperidine series can modulate receptor activity, influencing synaptic transmission and neuronal excitability .

Pharmacological Effects

  • Neurotransmitter Modulation : Studies have shown that piperidine derivatives can act as modulators of glutamate receptors, which are crucial for synaptic plasticity and memory formation. This modulation can have implications in treating neurodegenerative diseases and cognitive disorders .
  • Potential Antidepressant Activity : Some derivatives of piperidine have been investigated for their antidepressant effects due to their ability to enhance synaptic transmission in the central nervous system .
  • Analgesic Properties : There is emerging evidence that certain piperidine compounds may exhibit analgesic effects by interacting with pain pathways in the nervous system.

Study on Glutamate Receptor Interaction

A significant study focused on the interaction of this compound with glutamate receptors demonstrated that this compound could enhance receptor activity in vitro. The study utilized electrophysiological methods to measure changes in ion flow through receptor channels upon application of the compound .

Lead Optimization Research

In lead optimization studies involving similar piperidine derivatives, researchers noted improvements in solubility and metabolic stability when modifications were made to the structure. These findings suggest that this compound could serve as a scaffold for developing new therapeutics targeting neurological conditions .

Data Table: Summary of Biological Activities

Activity Description
Neurotransmitter ModulationEnhances activity at glutamate receptors, influencing synaptic plasticity
Antidepressant PotentialMay improve mood and cognitive function through neurotransmitter modulation
Analgesic EffectsPotential to alleviate pain through modulation of neural pathways

Q & A

Q. What are the key challenges in synthesizing (3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate, and how can they be addressed methodologically?

The synthesis of this compound typically involves multi-step processes, including protection/deprotection of functional groups, stereoselective alkylation, and purification. A common challenge is achieving high enantiomeric purity due to the stereogenic centers at C3 and C3. To address this:

  • Use chiral auxiliaries or catalysts during alkylation steps to enhance stereochemical control .
  • Employ column chromatography with chiral stationary phases (e.g., amylose- or cellulose-based columns) for purification .
  • Monitor reaction progress using LC-MS or chiral HPLC to verify enantiomeric excess .

Q. What spectroscopic techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the piperidine ring structure, tert-butyl group, and methyl substituent. NOE (Nuclear Overhauser Effect) experiments are critical for verifying the (3S,4S) configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy, especially for distinguishing between isomers .
  • X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. How can researchers optimize the Boc-protection/deprotection steps during synthesis?

  • Protection : Use tert-butoxycarbonyl anhydride (Boc2_2O) in dichloromethane with a catalytic amount of DMAP (4-dimethylaminopyridine) to ensure efficient Boc-group introduction .
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) effectively removes the Boc group while preserving the piperidine ring . Monitor pH to avoid side reactions with the amino group.

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and biological interactions?

  • Molecular Dynamics Simulations : Predict conformational stability of the piperidine ring and tert-butyl group in solvent environments .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) to rationalize structure-activity relationships (SAR). For example, the methyl group at C4 may influence steric hindrance in binding pockets .
  • pKa Prediction : Tools like MarvinSketch estimate the basicity of the amino group (pKa ~8–10), guiding solubility and protonation state in physiological conditions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Functional Group Comparison : Compare analogs with substituent variations (e.g., tert-butyl vs. cyclopropyl groups) to isolate steric/electronic effects .
  • Assay Standardization : Ensure consistent assay conditions (e.g., pH, temperature) when replicating studies. For example, fluorophenyl derivatives may show variable activity due to pH-dependent solubility .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, CAS) to identify trends or outliers .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability in preclinical studies?

  • In Vitro Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes to measure CYP450-mediated degradation .
  • LC-MS/MS Analysis : Quantify metabolite formation (e.g., dealkylation or hydroxylation products) over time .
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to assess isotope effects on stability .

Safety and Handling

  • Protective Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3S,4S)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate

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